molecular formula C12H11BrN2 B1524756 6-Bromo-4,4'-dimethyl-2,2'-bipyridine CAS No. 850413-36-4

6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Cat. No. B1524756
CAS RN: 850413-36-4
M. Wt: 263.13 g/mol
InChI Key: UEJJXCRFGURPDR-UHFFFAOYSA-N
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Description

6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is a chemical compound with the molecular formula C12H11BrN2 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .


Synthesis Analysis

The synthesis of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has been reported from 6-bromopicoline . Another synthesis route involves the use of 4,4’-dinitro-6,6’-dimethyl-2,2’-bipyridine N,N-Dioxide as a raw material .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is characterized by a molecular weight of 263.13300, and a molecular formula of C12H11BrN2 .


Physical And Chemical Properties Analysis

6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has a density of 1.385g/cm3, a boiling point of 351.2ºC at 760 mmHg, and a flash point of 166.2ºC . The melting point is reported to be between 105.0 to 109.0 °C .

Scientific Research Applications

Synthesis of Ruthenium (II) Complexes

6-Bromo-4,4’-dimethyl-2,2’-bipyridine is utilized in the synthesis of o-phenanthroline-substituted ruthenium (II) complexes. These complexes have significant applications in various fields such as solar energy conversion, due to their ability to act as photosensitizers .

Luminescent Material Synthesis

This compound serves as a starting material for the synthesis of blue luminescent molecules, which are notable for their high emission at 450nm and a quantum yield of 43%. Such materials are valuable in the development of OLEDs and other light-emitting devices .

Chemical Intermediate

It is used as an intermediate in organic synthesis, particularly for the determination of ferrous and cyanide compounds. This role is crucial in analytical chemistry for detecting and quantifying these substances .

Coordination Chemistry

In coordination chemistry, 6-Bromo-4,4’-dimethyl-2,2’-bipyridine is used to form complexes with metals. These complexes can be applied in catalysis, material science, and medicinal chemistry due to their unique structural and electronic properties .

Pharmaceutical Intermediate

The compound also finds use as a pharmaceutical intermediate. It can be involved in the synthesis of drugs or drug candidates, especially those that require a bipyridine structure as part of their molecular framework.

Crystal Structure Prediction

It is subjected to solid form screening and crystal structure prediction studies. This is important for understanding the material properties and potential applications in solid-state chemistry .

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation occurs .

Future Directions

While specific future directions for the use of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl are not mentioned in the available resources, its use as a ligand in forming complexes with various ions suggests potential applications in areas such as catalysis and materials science .

properties

IUPAC Name

2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJXCRFGURPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701503
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,4'-dimethyl-2,2'-bipyridine

CAS RN

850413-36-4
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dibromocompound 2,6-dibromo-4-methylpyridine (1 mmol), 2-tributylstannyl-picolines (1 mol) and (Ph3Ph)4Pd (0.01 equiv) were heated under N2 in toluene (50 mL) for 16 h. Upon cooling to room temperature aqueous saturated NH4Cl solution (20 mL) was added. The mixture was stirred for further 30 min and then filtered over Celite. The precipitate was washed with CH2Cl2 (50 mL) and the organic phase was separated. The aqueous phase was extracted with toluene. The combined organic phases were dried (MgSO4) and the solvent was removed. Concentrated HCl (30 mL) was added to the residue followed by extracting with CH2Cl2. The aqueous phase was cautiously neutralized by solid NaOH. The product was then extracted with CH2Cl2 and dried. The solvent was removed and the product purified by chromatography on silica gel with CH2Cl2/hexane (1:2) as eluent. Yield: 25%. Anal. C12H11BrN2: Calcd: C, 54.77; H, 4.21; N, 10.65. Found: C, 54.54; H, 4.30; N, 10.45. MS (ESIMS): m/z: 262.0.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-tributylstannyl-picolines
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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